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Compound of Interest

Compound Name: Fosgonimeton

Cat. No.: B10830022 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with a centralized resource for understanding and interpreting the negative

clinical trial results of Fosgonimeton. The following troubleshooting guides and frequently

asked questions (FAQs) address common queries and potential experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What were the primary outcomes of the key clinical trials for Fosgonimeton in

neurodegenerative diseases?

A1: The pivotal clinical trials for Fosgonimeton, LIFT-AD for Alzheimer's Disease (AD) and

SHAPE for Parkinson's Disease Dementia (PDD) and Dementia with Lewy Bodies (DLB), did

not meet their primary endpoints.

In the Phase 2/3 LIFT-AD trial, Fosgonimeton failed to demonstrate a statistically significant

improvement in the Global Statistical Test (GST), a composite score of cognitive and functional

measures, compared to placebo in patients with mild-to-moderate AD.[1][2][3] Similarly, the

Phase 2 SHAPE trial did not meet its primary endpoint, which was a composite of Event-

Related-Potential (ERP) P300 latency and the Alzheimer's Disease Assessment Scale-

Cognitive Subscale (ADAS-Cog13).[4]

Q2: Were there any encouraging signals or secondary endpoint results in these trials?
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A2: Yes, despite failing to meet the primary endpoints, both trials showed some numerical

trends favoring Fosgonimeton in certain subgroups and on specific secondary measures,

although these were not statistically significant.

In the LIFT-AD trial, a greater numerical treatment effect was observed in patients with more

advanced disease and in those who carry the APOE ε4 gene variant.[2] Additionally, there was

a reduction in plasma levels of phosphorylated tau (pTau217), a biomarker of AD pathology, in

the Fosgonimeton group. In the SHAPE trial, the 40mg dose group showed positive effects on

several cognitive measures.

Q3: What is the proposed mechanism of action for Fosgonimeton?

A3: Fosgonimeton is a small molecule designed to act as a positive modulator of the

hepatocyte growth factor (HGF)/MET signaling pathway. This pathway is crucial for

neuroprotective, neurotrophic, and anti-inflammatory processes in the central nervous system.

Fosgonimeton is a prodrug that is converted to its active metabolite, which then crosses the

blood-brain barrier to enhance the interaction between HGF and its receptor, MET.

Troubleshooting Guide
Issue 1: Reconciling preclinical positive results with clinical trial failures.

Possible Explanation:

Translational Gap: Preclinical models, while valuable, may not fully recapitulate the complex

pathology of human neurodegenerative diseases. The robust neuroprotective effects seen in

animal models may not translate directly to clinical efficacy in humans.

Disease Stage and Heterogeneity: The patient populations in clinical trials are often

heterogeneous. The timing of intervention in the disease course could be critical, and the

underlying pathology may vary among individuals, impacting treatment response.

Placebo Effect: In some trials, a lack of significant decline in the placebo group over the

study duration can make it challenging to demonstrate a statistically significant treatment

benefit.

Experimental Approach:
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Refine Preclinical Models: Develop and utilize more sophisticated preclinical models that

better mimic the multifaceted aspects of human neurodegenerative diseases.

Patient Stratification: In future trials, consider more stringent patient selection criteria and

stratification based on biomarkers to identify subpopulations most likely to respond to

HGF/MET pathway modulation.

Issue 2: Lack of statistically significant cognitive improvement despite target engagement.

Possible Explanation:

Downstream Pathway Complexity: While Fosgonimeton may successfully modulate the

HGF/MET pathway, the downstream effects on cognitive function are likely influenced by

numerous other interconnected cellular and molecular pathways.

Duration of Treatment: The 26-week duration of the LIFT-AD and SHAPE trials may have

been insufficient to observe significant cognitive and functional improvements in slowly

progressing neurodegenerative diseases.

Experimental Approach:

Systems Biology Analysis: Employ a systems biology approach to investigate the broader

network of signaling pathways that interact with the HGF/MET system.

Longer-Term Studies: Design future clinical trials with longer treatment durations to

adequately assess the potential for disease modification.

Quantitative Data Summary
Table 1: Summary of LIFT-AD Trial Results
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Endpoint
Fosgonimeton (40
mg)

Placebo p-value

Primary Endpoint

Global Statistical Test

(GST) Change
-0.08 - 0.70

Secondary Endpoints

ADAS-Cog11 Change

from Baseline
-1.09 -0.39 0.35

ADCS-ADL23 Change

from Baseline
+0.65 -0.02 0.61

Biomarker Endpoint

Plasma pTau217

Change (pg/mL)
-0.12 - <0.01

Table 2: Summary of SHAPE Trial (40 mg dose) Results

Endpoint
Fosgonimeton (40
mg)

Placebo p-value

Cognitive Endpoint

ADAS-Cog13 Change

from Baseline

Statistically significant

improvement
- <0.05

Methodologies and Visualizations
Experimental Protocols
LIFT-AD Clinical Trial Protocol (NCT04488419)

Study Design: A Phase 2/3, randomized, double-blind, placebo-controlled trial.

Participants: Approximately 315 individuals with mild-to-moderate Alzheimer's disease.
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Intervention: Subcutaneous injection of Fosgonimeton (40 mg) or placebo once daily for 26

weeks.

Primary Endpoint: Global Statistical Test (GST), a composite of the Alzheimer's Disease

Assessment Scale-Cognitive Subscale (ADAS-Cog11) and the Alzheimer's Disease

Cooperative Study-Activities of Daily Living (ADCS-ADL23).

Secondary Endpoints: Included changes in ADAS-Cog11, ADCS-ADL23, and plasma

biomarkers such as neurofilament light chain (NfL).

SHAPE Clinical Trial Protocol (NCT04831281)

Study Design: A Phase 2, randomized, double-blind, placebo-controlled, parallel-group trial.

Participants: 28 individuals with Parkinson's disease dementia or Dementia with Lewy

Bodies.

Intervention: Subcutaneous injection of Fosgonimeton (40 mg or 70 mg) or placebo once

daily for 26 weeks.

Primary Endpoint: A composite score of the variation in Event-Related-Potential (ERP) P300

latency and ADAS-Cog13.
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Caption: Proposed mechanism of action for Fosgonimeton.
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Caption: LIFT-AD clinical trial workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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